Artemisitene
Description
Historical Context and Significance within Natural Product Chemistry
The story of artemisitene is intrinsically linked to the discovery of artemisinin (B1665778) from the plant Artemisia annua (sweet wormwood) by Chinese scientist Tu Youyou in 1972, a feat that earned her a share of the 2015 Nobel Prize in Physiology or Medicine. wikipedia.orgmmv.org this compound was subsequently identified as a naturally occurring sesquiterpene lactone in Artemisia annua, although it is present at much lower concentrations than artemisinin. mdpi.comfrontiersin.orgnih.gov Its discovery highlighted the rich and complex phytochemistry of this traditional medicinal herb. mdpi.com
The significance of this compound in natural product chemistry is twofold. Firstly, it represents another example of a natural product containing the rare and chemically reactive 1,2,4-trioxane (B1259687) ring system. Secondly, its close structural relationship to artemisinin has made it a valuable subject for comparative studies and a starting point for the synthesis of new derivatives. acs.orgnih.govnih.gov The development of a one-pot synthesis of this compound from the more abundant artemisinin has been a significant enabler for its further investigation. acs.orgnih.govresearchgate.net
Structural Characteristics and Chemical Importance of the Endoperoxide Moiety
The defining structural feature of this compound, like artemisinin, is the endoperoxide bridge within its sesquiterpene lactone framework. wikipedia.orgresearcher.liferesearchgate.net This C-O-O-C linkage is the key pharmacophore responsible for the compound's biological activity. researcher.lifemicrobialcell.comnih.gov The presence of this peroxide bridge makes the molecule chemically reactive, particularly in the presence of iron. mdpi.combeilstein-journals.org
The prevailing mechanism of action involves the cleavage of the endoperoxide bond upon interaction with intracellular iron, particularly ferrous iron (Fe²⁺), which is abundant in the malaria parasite's food vacuole. mdpi.combeilstein-journals.org This cleavage generates highly reactive oxygen-centered and subsequent carbon-centered radicals that are thought to alkylate and damage essential parasite proteins, leading to cell death. microbialcell.commdpi.com The crucial role of the endoperoxide bridge is underscored by the fact that deoxyartemisinin, a derivative lacking this moiety, is biologically inactive. nih.gov
This compound also possesses an α,β-unsaturated carbonyl group, a structural feature that distinguishes it from artemisinin and may contribute to its distinct biological activities. nih.gov
Table 1: Key Structural Features of this compound
| Feature | Description | Chemical Importance |
| Core Skeleton | Sesquiterpene Lactone | Provides the foundational structure for the molecule. |
| Endoperoxide Bridge | 1,2,4-trioxane ring | The essential pharmacophore responsible for bioactivity through radical formation. researcher.lifemicrobialcell.comnih.gov |
| α,β-Unsaturated Carbonyl | A Michael acceptor system | Offers an additional site for potential biological interactions and contributes to its unique activity profile compared to artemisinin. nih.gov |
Overview of Academic Research Trajectories Focused on this compound and Related Compounds
Research on this compound has followed several key trajectories, largely paralleling and expanding upon the research into artemisinin. These areas of investigation primarily focus on its biological activities and potential therapeutic applications.
Antimalarial Activity: As an analogue of artemisinin, this compound has been investigated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. frontiersin.orgnih.govplos.org Studies have shown that it possesses significant anti-plasmodial activity, although generally less potent than artemisinin itself. plos.org Its activity is also dependent on the endoperoxide bridge. researcher.life
Antiparasitic Activity beyond Malaria: Research has extended to other parasitic diseases. A notable study demonstrated that this compound exhibits superior efficacy over artemisinin in a murine model of schistosomiasis, a disease caused by parasitic flatworms. nih.gov The study suggested that this compound was more effective at reducing inflammation and liver fibrosis associated with the infection. nih.gov
Anticancer Research: Following the discovery of the anticancer properties of artemisinin and its derivatives, this compound has also been explored in this context. mdpi.comiiarjournals.org The proposed mechanism of action in cancer cells is similar to its antimalarial activity, involving iron-mediated generation of reactive oxygen species (ROS) that induce cell death. mdpi.comiiarjournals.org
Immunomodulatory and Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties. For instance, it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov Furthermore, it has been identified as a novel activator of the Nrf2 antioxidant response pathway, suggesting a role in protecting against oxidative stress-induced tissue injury. frontiersin.orgnih.gov
Neuroprotective Effects: In vitro studies have explored the neuroprotective potential of this compound. One study compared its effects with artemisinin and dihydroartemisinin (B1670584) on neuronal cell viability, showing that its structural modifications influence its biological activity in this context. mdpi.com
Table 2: Summary of Key Research Findings on this compound's Biological Activities
| Research Area | Key Findings | Supporting Evidence |
| Antimalarial | Exhibits significant in vitro activity against P. falciparum. | Generally found to be less potent than artemisinin in comparative studies. plos.org |
| Antischistosomal | Demonstrates superior anti-inflammatory and anti-fibrotic effects compared to artemisinin in a mouse model of schistosomiasis. nih.gov | Damages the tegument of adult worms, affecting male-female pairing and egg production. nih.gov |
| Anti-inflammatory | Inhibits the expression of pro-inflammatory enzymes iNOS and COX-2. nih.gov | Activates the Nrf2 antioxidant pathway, protecting against oxidative damage. frontiersin.orgnih.gov |
| Anticancer | Shows potential as an anticancer agent, likely through iron-dependent ROS generation. | Research is ongoing, building on the established anticancer activity of the artemisinin class of compounds. mdpi.comiiarjournals.org |
| Neuroprotection | In vitro studies suggest potential neuroprotective effects, with activity differing from artemisinin. | Effects on neuronal cell viability have been observed in cell culture models. mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(1S,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14+,15-/m1/s1 |
InChI Key |
IGEBZMMCKFUABB-MOJIGAAESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Synonyms |
artemisitene |
Origin of Product |
United States |
Elucidation of Artemisitene Biosynthesis Pathways
Upstream Isoprenoid Precursor Generation
The fundamental building blocks for all terpenoids, including artemisitene, are the five-carbon (C5) isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmaxapress.com Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.govmaxapress.comfrontiersin.org
Mevalonate (MVA) Pathway Contributions
The cytosolic MVA pathway has long been considered a primary source of precursors for sesquiterpene biosynthesis. nih.govtandfonline.comtandfonline.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. nih.gov Research indicates that the MVA pathway is the predominant route for the biosynthesis of the artemisinin (B1665778) carbon skeleton. tandfonline.comtandfonline.comacademicjournals.org Specifically, derivatives of the MVA pathway are precursors to sesquiterpenes, triterpenes, and polyterpenoids. nih.gov The key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonic acid. bioone.org
Methylerythritol Phosphate (MEP) Pathway Contributions
Located in the plastids, the MEP pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as starting materials to generate IPP and DMAPP. nih.govacademicjournals.org While initially thought to be primarily involved in the synthesis of monoterpenes, diterpenes, and tetraterpenes, evidence now strongly suggests a significant contribution of the MEP pathway to sesquiterpene biosynthesis, including that of artemisinin. nih.govfrontiersin.orgnih.gov Studies using specific inhibitors have demonstrated that both the MVA and MEP pathways are involved in artemisinin formation. nih.gov Overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), key enzymes in the MEP pathway, has been shown to enhance artemisinin biosynthesis. maxapress.combioone.org This indicates a cross-talk between the two pathways, where precursors from the MEP pathway can be transported to the cytosol to contribute to sesquiterpene synthesis. nih.govtandfonline.comtandfonline.com
Farnesyl Diphosphate (FPP) Formation and Diversion
Farnesyl diphosphate (FPP), a 15-carbon (C15) isoprenoid, is the immediate precursor for the synthesis of sesquiterpenes, including this compound. nih.govmaxapress.com It is formed through the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.govresearchgate.net FPP stands at a critical branch point in terpenoid metabolism. nih.gov It can be channeled into the biosynthesis of various other terpenoids, such as squalene (B77637) (a precursor to sterols), β-farnesene, β-caryophyllene, and germacrene A, creating competition for the artemisinin pathway. nih.govresearchgate.net Therefore, the regulation of FPP flux is a crucial factor in determining the yield of artemisinin and its precursors. maxapress.com
Dedicated Enzymatic Transformations to this compound Precursors
Following the generation of FPP, a series of specific enzymatic reactions commit the precursor to the artemisinin biosynthetic pathway, leading to the formation of this compound precursors.
Amorpha-4,11-diene Synthase (ADS) Catalysis
The first committed and rate-limiting step in the biosynthesis of artemisinin is the cyclization of FPP to form amorpha-4,11-diene. nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). nih.govwikipedia.orgacs.org ADS is a sesquiterpene cyclase that specifically converts the linear FPP molecule into the bicyclic amorphadiene (B190566) skeleton. acs.orgnih.gov The enzyme has a molecular weight of approximately 62.2 kDa and an isoelectric point of 5.25. wikipedia.org It exhibits optimal activity at a pH of around 6.5 and requires divalent cations like Mg2+, Mn2+, or Co2+ as cofactors. wikipedia.orgnih.gov While amorpha-4,11-diene is the primary product, ADS can also produce minor amounts of other sesquiterpenes. wikipedia.orgacs.org The expression of ADS is significantly higher in the leaves of Artemisia annua compared to the roots or stems. wikipedia.org
Cytochrome P450 Monooxygenases (e.g., CYP71AV1) in Oxidation Steps
Subsequent to the formation of amorpha-4,11-diene, a key cytochrome P450 monooxygenase, CYP71AV1, plays a crucial role in a series of oxidation reactions. nih.govuniprot.org CYP71AV1, also known as amorpha-4,11-diene 12-monooxygenase, catalyzes three consecutive oxidation steps of amorpha-4,11-diene. nih.govuniprot.org This multi-functional enzyme converts amorpha-4,11-diene into artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. maxapress.comnih.govuniprot.org CYP71AV1 is specifically expressed in the glandular secretory trichomes of A. annua, which are the primary sites of artemisinin biosynthesis. pomics.com The activity of CYP71AV1 is dependent on a partner enzyme, cytochrome P450 reductase (CPR). acs.orgpomics.com The evolution of CYP71AV1 from ancestral germacrene A oxidases (GAOs) represents a key specialization event in the evolution of the artemisinin biosynthetic pathway. nih.govfrontiersin.orgnih.gov
Compound and Enzyme Information
| Name | Type | Function/Description |
| Acetyl-CoA | Precursor | Starting molecule for the Mevalonate (MVA) pathway. nih.gov |
| Aldehyde Dehydrogenase 1 (ALDH1) | Enzyme | Catalyzes the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid. nih.govjrespharm.com |
| Amorpha-4,11-diene | Intermediate | Bicyclic sesquiterpene precursor to artemisinin, formed from FPP. nih.govacs.org |
| Amorpha-4,11-diene Synthase (ADS) | Enzyme | Catalyzes the cyclization of FPP to amorpha-4,11-diene, the first committed step in artemisinin biosynthesis. nih.govwikipedia.orgnih.gov |
| Artemisinic acid | Intermediate | Product of the three-step oxidation of amorpha-4,11-diene by CYP71AV1. nih.govuniprot.org |
| Artemisinic aldehyde | Intermediate | An intermediate product in the oxidation of amorpha-4,11-diene by CYP71AV1. nih.govuniprot.org |
| Artemisinic aldehyde Δ11(13) reductase (DBR2) | Enzyme | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. maxapress.comnih.gov |
| Artemisinic alcohol | Intermediate | An intermediate product in the oxidation of amorpha-4,11-diene by CYP71AV1. nih.govuniprot.org |
| β-caryophyllene | Terpenoid | A sesquiterpene that represents a competitive pathway for FPP. nih.govresearchgate.net |
| β-farnesene | Terpenoid | A sesquiterpene that represents a competitive pathway for FPP. nih.gov |
| Cytochrome P450 Reductase (CPR) | Enzyme | A necessary partner enzyme for the function of CYP71AV1. acs.orgpomics.com |
| CYP71AV1 (Amorpha-4,11-diene 12-monooxygenase) | Enzyme | A cytochrome P450 monooxygenase that catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic acid. nih.govuniprot.org |
| Dihydroartemisinic acid | Precursor | A precursor to artemisinin, formed from dihydroartemisinic aldehyde. nih.govjrespharm.com |
| Dihydroartemisinic aldehyde | Intermediate | Formed by the reduction of artemisinic aldehyde by DBR2. nih.gov |
| Dimethylallyl diphosphate (DMAPP) | Precursor | A five-carbon (C5) universal isoprenoid precursor. nih.govmaxapress.com |
| Farnesyl diphosphate (FPP) | Precursor | A 15-carbon (C15) immediate precursor for sesquiterpene biosynthesis. nih.govmaxapress.com |
| Farnesyl diphosphate synthase (FPS) | Enzyme | Catalyzes the formation of FPP from IPP and DMAPP. nih.govresearchgate.net |
| Germacrene A | Terpenoid | A sesquiterpene that represents a competitive pathway for FPP. nih.gov |
| Glyceraldehyde-3-phosphate | Precursor | Starting molecule for the Methylerythritol Phosphate (MEP) pathway. nih.gov |
| Isopentenyl diphosphate (IPP) | Precursor | A five-carbon (C5) universal isoprenoid precursor. nih.govmaxapress.com |
| Pyruvate | Precursor | Starting molecule for the Methylerythritol Phosphate (MEP) pathway. nih.gov |
| Squalene | Terpenoid | A triterpene precursor to sterols, representing a competitive pathway for FPP. nih.gov |
Reductases and Dehydrogenases in Intermediate Conversions
Several reductases and dehydrogenases play crucial roles in the conversion of intermediates within the this compound biosynthetic pathway.
Artemisinic aldehyde Δ11(13) reductase (DBR2) is a key enzyme that channels the pathway towards this compound synthesis by reducing the C11-C13 double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. mdpi.comnih.govresearchgate.net The expression level of the DBR2 gene has been shown to be significantly higher in high this compound-producing varieties of Artemisia annua. nih.gov This enzyme effectively competes with the oxidation of artemisinic aldehyde to artemisinic acid, thereby influencing the final yield of this compound. nih.gov
Aldehyde dehydrogenase 1 (ALDH1) is responsible for the oxidation of both artemisinic aldehyde and dihydroartemisinic aldehyde. cdnsciencepub.com It catalyzes the NAD(P)-dependent oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid, the immediate precursor of this compound. maxapress.comcdnsciencepub.comresearchgate.net ALDH1 can also oxidize artemisinic aldehyde to artemisinic acid. cdnsciencepub.com
Artemisinic alcohol dehydrogenase (ADH1) is involved in the oxidation of artemisinic alcohol to artemisinic aldehyde. wur.nlacs.org This enzyme works in concert with CYP71AV1 in this conversion step. researchgate.net
Dihydroartemisinic aldehyde reductase (RED1) presents a competing reaction in the pathway. It reduces dihydroartemisinic aldehyde to dihydroartemisinic alcohol, a compound that does not lead to this compound. mdpi.com Therefore, the activity of RED1 can divert precursors away from the main this compound synthesis pathway. mdpi.com
Key Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Amorpha-4,11-diene synthase | ADS | Catalyzes the cyclization of farnesyl diphosphate to amorpha-4,11-diene. nih.govresearchgate.net |
| Cytochrome P450 monooxygenase | CYP71AV1 | Catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic acid. researchgate.nettandfonline.com |
| Cytochrome P450 reductase | CPR | Provides electrons to CYP71AV1. mdpi.comtandfonline.com |
| Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. nih.govresearchgate.net |
| Aldehyde dehydrogenase 1 | ALDH1 | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid. maxapress.comcdnsciencepub.com |
| Artemisinic alcohol dehydrogenase | ADH1 | Oxidizes artemisinic alcohol to artemisinic aldehyde. wur.nlacs.org |
Non-Enzymatic and Photo-Oxidative Steps in this compound Formation
The final step in the biosynthesis of this compound from its direct precursor, dihydroartemisinic acid, is a non-enzymatic process. maxapress.comresearchgate.net This conversion occurs through a photo-oxidative reaction. maxapress.comresearchgate.net It is believed to take place in the subcuticular space of the glandular secretory trichomes of Artemisia annua. mdpi.com
The mechanism involves the spontaneous autoxidation of dihydroartemisinic acid. researchgate.net This process is initiated by the reaction of the Δ4,5-double bond of dihydroartemisinic acid with molecular oxygen, likely singlet oxygen, to form a tertiary allylic hydroperoxide. researchgate.netnottingham.ac.uk This intermediate then undergoes a Hock cleavage, followed by another oxidation and subsequent cyclization reactions to form the characteristic 1,2,4-trioxane (B1259687) ring system of this compound. researchgate.net The presence of chlorophyll (B73375) a has been shown to facilitate this conversion in vitro, suggesting its role as a photosensitizer in the plant. nih.gov This non-enzymatic final step is a unique feature of this compound biosynthesis and highlights the importance of the cellular environment and light in the formation of this complex molecule. nih.govpnas.org
Genetic and Metabolic Engineering Strategies for Enhanced Precursor Production
Significant efforts have been made to increase the production of this compound and its precursors through genetic and metabolic engineering. These strategies aim to enhance the metabolic flux towards this compound by overexpressing key genes in the pathway or by redirecting precursor molecules from competing pathways.
One major approach is the overexpression of genes encoding rate-limiting enzymes in the this compound biosynthetic pathway. maxapress.com Overexpression of amorpha-4,11-diene synthase (ADS) , the enzyme catalyzing the first committed step, has been shown to increase the production of amorpha-4,11-diene and subsequently this compound. maxapress.comwikipedia.org Similarly, co-expression of CYP71AV1 and its redox partner CPR has been employed to enhance the conversion of amorpha-4,11-diene to its oxidized derivatives. maxapress.comtandfonline.com
Another strategy focuses on increasing the supply of the precursor farnesyl diphosphate (FPP). This has been achieved by overexpressing genes from the upstream MVA and MEP pathways, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , which are rate-limiting enzymes in their respective pathways. maxapress.combioone.org Overexpression of farnesyl diphosphate synthase (FPS) has also led to increased this compound levels. maxapress.com
Furthermore, strategies have been developed to block competing pathways that also utilize FPP. For instance, down-regulating the expression of squalene synthase (SQS) , an enzyme that diverts FPP towards sterol biosynthesis, has resulted in increased this compound production. mdpi.comtandfonline.com
These genetic manipulations have been implemented in the native producer Artemisia annua as well as in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. jscimedcentral.comjrespharm.comnih.gov Engineered yeast strains have been particularly successful, achieving high-level production of artemisinic acid, which can then be chemically converted to this compound. researchgate.netfrontiersin.org
Genetic Engineering Targets for Enhanced this compound Precursor Production
| Gene Target | Strategy | Pathway | Outcome |
|---|---|---|---|
| ADS | Overexpression | This compound Biosynthesis | Increased amorpha-4,11-diene production. maxapress.comwikipedia.org |
| CYP71AV1 & CPR | Co-overexpression | This compound Biosynthesis | Enhanced conversion of amorpha-4,11-diene. maxapress.comtandfonline.com |
| HMGR | Overexpression | Mevalonate (MVA) Pathway | Increased FPP precursor supply. maxapress.combioone.org |
| DXR | Overexpression | Methylerythritol Phosphate (MEP) Pathway | Increased FPP precursor supply. maxapress.combioone.org |
| FPS | Overexpression | Terpenoid Biosynthesis | Increased FPP production. maxapress.com |
Chemical Synthesis Strategies for Artemisitene and Analogues
Total Synthesis Approaches to the Artemisitene Core Skeleton
The total synthesis of the complex tetracyclic structure of the artemisinin (B1665778) family, including this compound, represents a significant challenge in organic chemistry. The core difficulties lie in the stereocontrolled construction of the carbon framework and the installation of the chemically sensitive endoperoxide bridge.
Achieving the correct stereochemistry is paramount in the synthesis of the this compound skeleton. Researchers have employed various strategies to control the multiple stereocenters present in the molecule.
Chiral Pool Synthesis : Many successful total syntheses commence from readily available, naturally occurring chiral molecules. Early and notable syntheses utilized precursors such as (–)-isopulegol and (R)-(+)-citronellal. mdpi.comresearchgate.netresearchgate.net For example, a concise, protective-group-free synthesis of (+)-artemisinin starting from (R)-(+)-citronellal has been reported, where key steps included an enamine-mediated 1,4-addition to establish initial stereocenters. researchgate.net Similarly, (+)-isolimonene has served as a starting point for a flexible and stereoselective synthesis. researchgate.netscispace.com
Asymmetric Catalysis : More modern approaches introduce chirality using asymmetric catalysts, avoiding reliance on the chiral pool. The Cook synthesis, for instance, starts from the achiral and inexpensive cyclohexenone and introduces chirality via asymmetric catalysis, representing progress towards a potentially scalable total synthesis. researchgate.netrsc.org
These methodologies ensure the precise spatial arrangement of atoms required for the molecule's eventual structure and function. A flexible and stereoselective total synthesis of (+)-artemisinin has been described, highlighting the use of an intermolecular radical reaction on an iodolactone intermediate and a Wittig reaction on a ketone to achieve the desired stereochemistry. researchgate.netias.ac.in
Most synthetic routes, whether total or semi-synthetic, are designed to converge on a few key intermediates from which the final this compound or artemisinin structure can be assembled.
Dihydroartemisinic Acid (DHAA) : This compound is arguably the most critical intermediate in modern artemisinin synthesis. nih.gov Both biosynthetic and chemical syntheses often target DHAA as the penultimate precursor. rsc.orgnih.gov For instance, a commercial route developed by Sanofi utilizes engineered yeast to produce artemisinic acid, which is then hydrogenated to yield DHAA. nih.gov
Dihydroartemisinic Aldehyde : This aldehyde is another advanced intermediate. A novel chemoenzymatic route has been developed where amorphadiene (B190566) synthase converts an oxygenated farnesyl diphosphate (B83284) analogue directly into dihydroartemisinic aldehyde, which can then be converted to artemisinin in just four chemical steps. nih.gov
Convergent synthesis strategies, where different fragments of the molecule are prepared separately before being combined, are common. rsc.org Many approaches converge in their final steps, relying on a biomimetic strategy that involves the photooxygenation and subsequent cyclization of an advanced intermediate like DHAA to form the tetracyclic core. rsc.org
Table 1: Key Intermediates in the Synthesis of the this compound Core
| Key Intermediate | Precursor(s) | Key Transformation | Reference(s) |
|---|---|---|---|
| Dihydroartemisinic Acid (DHAA) | Artemisinic Acid | Catalytic Hydrogenation | rsc.orgnih.gov |
| Dihydroartemisinic Acid (DHAA) | Amorpha-4-11-diene | Enzymatic Oxidation & Reduction | nih.gov |
| Dihydroartemisinic Aldehyde | 12-Hydroxyfarnesyl Diphosphate | Chemoenzymatic Cyclization | nih.gov |
The construction of the 1,2,4-trioxane (B1259687) ring, the pharmacophore of the artemisinin family, is the most challenging and critical step of the synthesis. mdpi.com
Photooxidation with Singlet Oxygen : The most common and biomimetically inspired method involves the reaction of a precursor with singlet oxygen (¹O₂), typically generated photochemically using a photosensitizer like tetraphenylporphyrin (B126558) (TPP). mdpi.comnih.gov This ene reaction with precursors like dihydroartemisinic acid (DHAA) or a related enol ether generates a hydroperoxide intermediate. mdpi.comrsc.org
Acid-Catalyzed Cyclization : Following photooxidation, the hydroperoxide intermediate undergoes an acid-catalyzed cascade of reactions. This sequence involves Hock cleavage and further oxidation/cyclization steps to furnish the final tetracyclic endoperoxide structure of artemisinin. mdpi.com The mechanism is complex and can lead to byproducts, but optimization with acids like trifluoroacetic acid (TFA) has improved yields. mdpi.com
Continuous-Flow Synthesis : To improve safety, scalability, and efficiency, continuous-flow processes have been developed. rsc.org This method allows for the photochemical generation of singlet oxygen and subsequent reactions to occur in a continuous stream, avoiding the isolation of potentially unstable intermediates and offering better control over reaction conditions. This process has been shown to convert DHAA to artemisinin in significant yield without the need for intermediate purification. mdpi.comrsc.org
Ozonolysis : An alternative to singlet oxygen is the use of ozone. Some total syntheses have employed ozonolysis of specific intermediates to construct the peroxide fragment. mdpi.comnih.gov
Table 2: Methods for Peroxide Bridge Construction
| Precursor | Reagents/Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Dihydroartemisinic Acid (DHAA) | ¹O₂ (Photochemical), Acid (e.g., TFA) | Biomimetic, one-pot cascade reaction | mdpi.comnih.gov |
| Enol Ether of DHAA | ¹O₂ (Photochemical), Acid | Accesses deoxoartemisinin (B1224473) derivatives | mdpi.com |
| DHAA | ¹O₂ (in Continuous-Flow Reactor) | Improved scalability and safety, no isolation of intermediates | mdpi.comrsc.org |
Key Intermediates and Convergent Pathways
Semi-synthetic Routes Utilizing this compound as a Key Intermediate
This compound itself is a valuable starting material for creating novel derivatives. Its α,β-unsaturated lactone system provides a reactive handle for various chemical modifications that are not as readily accessible from artemisinin. A practical one-step reaction was developed to convert artemisinin into this compound without using toxic selenium-based reagents, facilitating its use as a key synthetic intermediate. nih.gov This conversion makes this compound readily available for the synthesis of new analogues, particularly those modified at the C-9 and C-16 positions. nih.govnih.govacs.orgresearchgate.net For instance, 2-arylethyliodides undergo facile radical-induced conjugate addition to the exomethylene lactone of this compound, providing a pathway to C-16 substituted analogues. nih.gov
Rational Design and Synthesis of this compound Derivatives and Analogues
The rational design of this compound and artemisinin analogues aims to improve properties such as stability, bioavailability, and potency. This is often guided by computational studies and a deep understanding of structure-activity relationships (SAR). nih.govresearchgate.netnih.gov Molecular modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), have been used to guide the synthesis of novel C-9 modified analogues. nih.govacs.org
Modifications at specific positions on the this compound/artemisinin scaffold have led to the development of important derivatives.
C-9 Position : this compound is a key intermediate for synthesizing novel C-9 modified artemisinin analogues. nih.govacs.org Studies have shown that substitution at the C-9β position can lead to enhanced biological activity. nih.govacs.org A variety of groups, including alkyl, hydroxyalkyl, and allyl groups, have been introduced at this position. researchgate.net
C-10 Position : The C-10 position of the related compound dihydroartemisinin (B1670584) is frequently modified to replace the metabolically labile acetal (B89532) linkage found in first-generation drugs like artemether (B1667619). nih.govliverpool.ac.uk This has led to the synthesis of C-10 carba analogues, which feature a more stable carbon-carbon bond. nih.govresearchgate.net Additionally, various C-10 substituted triazolyl artemisinin derivatives have been synthesized via Huisgen cycloaddition, with some showing potent activity. nih.govparahostdis.org
C-11 Position : Modifications at the C-11 position have been explored, leading to derivatives such as 11-aza-artemisinin, where the O-11 oxygen is replaced by a nitrogen atom. jocpr.comnih.gov However, some C-11 substituted derivatives have shown lower activity, suggesting that modifications at this site must be approached with care. jocpr.com
C-16 Position : The exocyclic methylene (B1212753) group (C-16) of this compound is a prime target for nucleophilic conjugate addition. This reactivity has been exploited to synthesize a range of C-16 derivatives, including monomers, dimers, trimers, and even tetramers. nih.govresearchgate.net For example, the addition of Grignard reagents to this compound has been used to create C-16 linked dimers. researchgate.net
Table 3: Overview of Site-Specific Modifications
| Position | Starting Material | Type of Modification | Synthetic Approach | Purpose | Reference(s) |
|---|---|---|---|---|---|
| C-9 | This compound/Artemisinin | β-alkylation/substitution | Enolate formation and reaction with electrophiles | Enhance potency | nih.govacs.orgresearchgate.net |
| C-10 | Dihydroartemisinin | C-C bond formation (Carba analogues) | Reaction with organometallic reagents | Improve metabolic stability | nih.govliverpool.ac.ukresearchgate.net |
| C-10 | Dihydroartemisinin | Triazole formation | Huisgen cycloaddition | Introduce new pharmacophores | nih.govparahostdis.org |
| C-11 | Artemisinin | Oxygen to Nitrogen replacement (Aza analogues) | Ring-opening/closing sequence with amines | Explore SAR | jocpr.comnih.gov |
| C-16 | this compound | Alkyl/Aryl addition, Dimer/Trimer formation | Nucleophilic conjugate addition (e.g., Grignard, radical) | Create novel, larger analogues | nih.govresearchgate.net |
Synthesis of Hybrid Molecules and Dimeric Constructs
The strategy of creating hybrid molecules involves covalently linking the artemisinin scaffold to another pharmacologically active molecule. This approach aims to create a single chemical entity with a dual mode of action or improved targeting. Dimerization, the linking of two artemisinin units, has also been extensively explored to enhance potency.
A common method for synthesizing hybrid molecules is through the use of coupling agents to form an ester or amide linkage between an artemisinin derivative and a secondary molecule. For instance, artesunate (B1665782), a semisynthetic derivative of artemisinin, is often used as a starting material. Its carboxylic acid group can be activated and coupled with various molecules. One approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. nih.gov This method has been successfully employed to synthesize hybrids of artesunate with phytochemicals like eugenol (B1671780) and tyrosol. nih.gov Similarly, the DCC/N-hydroxybenzotriazole (HOBt) method has been used to create artemisinin-triazene hybrids, which are designed to target the iron metabolism of cancer cells. Current time information in Bangalore, IN.
Another widely used coupling system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of DMAP. This has been utilized to create a library of artesunate-quinoline hybrids. acs.org The synthesis of artemisinin-estrogen hybrids also employs EDC and DMAP for the initial coupling step. nih.gov
Dimeric constructs of artemisinin have been synthesized using various linkers and chemistries. One strategy involves the reaction of dihydroartemisinin (DHA) with a linker containing two functional groups. Methodologies such as EDCI coupling, click chemistry, and Mitsunobu reactions have been optimized to covalently dimerize artemisinin molecules in a controlled manner. researchgate.net This allows for systematic studies on how the linker length and polarity, as well as the number of peroxide bridges, impact antimalarial activity. researchgate.net pH-responsive dimers have also been developed. For example, an artemisinin dimer was first epoxidized with meta-chloroperbenzoic acid (mCPBA), followed by an epoxide-opening reaction with a piperazine (B1678402) linker to yield piperazine conjugates. nih.gov The dimerization technique is seen as a promising strategy for drug discovery, as it can lead to novel compounds with improved pharmacological properties compared to the parent monomer. ijper.org Research has shown that some artemisinin dimers exhibit significantly increased activity over monomeric forms. researchgate.net
Table 1: Examples of Synthesized Artemisinin Hybrid Molecules and Dimers
| Compound Type | Artemisinin Derivative | Partner Molecule/Linker | Synthesis Method Highlight | Reference |
|---|---|---|---|---|
| Hybrid | Artesunate | Quinolines | EDCI, DMAP mediated condensation | acs.org |
| Hybrid | Artesunate | Thymoquinone Derivatives | Condensation reaction | acs.org |
| Hybrid | Deoxoartemisinin | Cholic Acid Derivative | Conjugation | acs.org |
| Hybrid | Artesunate | Tyrosol | Stereocontrolled conjugation | unomaha.edu |
| Hybrid | Artesunate | Camptothecin | Condensation reaction | unomaha.edu |
| Hybrid | Artemisinin | Triazene Scaffold | DCC/HOBt coupling | Current time information in Bangalore, IN. |
| Dimer | Artemisinin | Piperazine Conjugates | Epoxidation followed by epoxide-opening | nih.gov |
| Dimer | Artesunate | Glycerol Monocaprylate | Esterification | ijper.org |
| Dimer | Dihydroartemisinin | Various | EDCI coupling, Click chemistry, Mitsunobu | researchgate.net |
Exploration of Related Peroxide Scaffolds (e.g., 1,2,4-Trioxolanes, Tetraoxanes)
The success of artemisinin spurred research into entirely synthetic peroxide-containing compounds, aiming to create simpler, more stable, and cost-effective analogues that retain the pharmacophoric endoperoxide bridge. rsc.org Among the most promising classes are the 1,2,4-trioxolanes (ozonides) and 1,2,4,5-tetraoxanes. researchgate.net
1,2,4-Trioxolanes (Ozonides)
1,2,4-Trioxolanes, also known as ozonides, have emerged as a significant class of synthetic antimalarials. nih.gov The clinical candidate arterolane (B1665781) (OZ277) is a notable example. acs.orgresearchgate.net The synthesis of these compounds often involves ozonolysis reactions. A key method is the Griesbaum coozonolysis, which involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone. mdpi.com For example, peroxides can be prepared by the ozonolysis of 2-adamantanone (B1666556) O-methyl oxime in the presence of substituted cyclohexanones. researchgate.net This method allows for the creation of a variety of analogues, as the 1,2,4-trioxolane (B1211807) ring is stable enough to permit further chemical modifications on its substituents. researchgate.net
Another synthetic route involves the peroxidation of 1,5-diketones with hydrogen peroxide, catalyzed by tin(IV) chloride (SnCl4), to yield bridged 1,2,4-trioxolanes. mdpi.com The synthesis of spiro and dispiro-1,2,4-trioxolanes has also been extensively explored, leading to the identification of potent achiral candidates, which simplifies production. nih.gov
1,2,4,5-Tetraoxanes
The 1,2,4,5-tetraoxanes are another class of synthetic peroxides that have shown significant antimalarial activity and often possess greater chemical stability than trioxanes. rsc.org A primary and widely used method for their synthesis is the peroxidation of ketones. rsc.org This typically involves the acid-catalyzed cyclocondensation of a ketone with hydrogen peroxide. The reaction proceeds through a gem-dihydroperoxide intermediate, which then undergoes cyclocondensation in the presence of a strong acid like sulfuric acid to yield the symmetrical tetraoxane. rsc.org
Dispiro-1,2,4,5-tetraoxanes have been a particular focus of research. For instance, a series of alkyl-substituted 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecanes were synthesized by the peroxidation of the corresponding cyclohexanone (B45756) derivatives. unomaha.edu An alternative synthesis involves the ozonolysis of cyclohexanone methyl oximes. unomaha.edu More complex tetraoxanes, such as tetraoxane-phenol conjugates, have been synthesized and further modified to create Mannich bases, demonstrating the scaffold's tolerance to subsequent chemical transformations. ijper.org The design of orally active dispiro-1,2,4,5-tetraoxanes has been achieved through the acid-catalyzed cyclocondensation of bis(hydroperoxides) with ketones. rsc.org
The exploration of these synthetic peroxide scaffolds represents a crucial evolution from the natural product lead, offering a pathway to new-generation antimalarials with potentially superior drug-like properties. nih.gov
Table 2: Key Synthetic Peroxide Scaffolds and Synthesis Methods
| Peroxide Scaffold | Common Name | Key Synthesis Method(s) | Example Compound(s) | Reference |
|---|---|---|---|---|
| 1,2,4-Trioxane | Trioxane (B8601419) | Semisynthesis from Artemisinin | Artesunate, Dihydroartemisinin | researchgate.net |
| 1,2,4-Trioxolane | Ozonide | Griesbaum coozonolysis; SnCl4-catalyzed peroxidation of 1,5-diketones | Arterolane (OZ277), OZ439 | acs.orgresearchgate.netmdpi.com |
| 1,2,4,5-Tetraoxane | Tetraoxane | Acid-catalyzed peroxidation of ketones; Ozonolysis of cyclohexanone methyl oximes | RKA182, Dispiro-1,2,4,5-tetraoxanes | unomaha.edursc.orgresearchgate.net |
Molecular and Cellular Mechanisms of Artemisitene Bioactivity
Biochemical Bioactivation Pathways
The activation of the artemisitene molecule is a critical prerequisite for its cytotoxic effects. This process is not spontaneous but is catalyzed by specific intracellular components, transforming the relatively stable parent compound into highly reactive intermediates.
The prevailing mechanism for this compound's bioactivation involves the reductive cleavage of its endoperoxide bridge, a reaction catalyzed by reduced transition metals, most notably ferrous iron (Fe²⁺). mdpi.comnih.govacs.org In the context of malaria, the parasite's food vacuole is an iron-rich environment due to the extensive digestion of host hemoglobin, which releases large quantities of heme and free Fe²⁺. nih.govnih.govcornell.edu This abundance of intracellular iron is believed to be the reason for the compound's selective toxicity toward the parasite. mdpi.comcornell.edu
The activation process is initiated when Fe²⁺ donates an electron to one of the peroxide oxygens, leading to the scission of the weak O-O bond. mdpi.comresearchgate.net This reductive scission model proposes that the interaction with ferrous heme or non-heme iron sources is the trigger for generating toxic activated oxygen species. mdpi.com While heme, with its iron center, is a primary activator, free ferrous iron can also initiate this cleavage. cornell.edunih.govmdpi.com Studies have shown that the protein-bound heme in hemoglobin reacts with artemisinin (B1665778) much more rapidly than free heme, suggesting hemoglobin itself could be a primary target for activation. nih.gov This iron-dependent activation is crucial, as derivatives lacking the endoperoxide bridge are biologically inactive. nih.govplos.org
The iron-mediated cleavage of the endoperoxide bridge is a pivotal event that unleashes a torrent of highly reactive molecules. The initial bond scission produces an oxygen-centered radical. mdpi.comnih.gov This primary radical is unstable and rapidly undergoes intramolecular rearrangement, including a 1,5-hydrogen shift, to form more stable secondary or primary carbon-centered radicals. mdpi.comnih.govpnas.orgnih.gov The formation of these specific carbon-centered radicals has been demonstrated using techniques like electron paramagnetic resonance (EPR) spin trapping. mdpi.com
These carbon-centered radicals are potent alkylating agents that can covalently modify a wide range of biological macromolecules, including proteins and heme. mdpi.compnas.org In addition to these radicals, the activation cascade also generates various reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂). nih.govnih.govfrontiersin.org This burst of ROS and radical species creates a state of intense intracellular oxidative stress, overwhelming the cell's antioxidant defenses and causing widespread, indiscriminate damage to vital cellular components, ultimately leading to cell death. nih.govnih.govfrontiersin.org
Transition Metal-Mediated Peroxide Cleavage (e.g., Iron/Heme Activation)
Identification of Molecular Targets through Chemical Proteomics and Activity-Based Probes
To decipher the complex mechanism of action of this compound, researchers have employed advanced chemical biology techniques. Unbiased chemical proteomics, utilizing activity-based protein profiling (ABPP), has been particularly insightful. pnas.orgrsc.org This strategy uses specially designed this compound-based probes, typically featuring an alkyne or azide (B81097) tag for "click chemistry," to covalently label and subsequently identify the drug's cellular targets in situ. pnas.orgnih.govh1.co These studies have revealed that this compound does not act on a single target but is rather promiscuous, alkylating a broad spectrum of proteins and disrupting multiple essential cellular pathways simultaneously. nih.govpnas.orgh1.copnas.org
The carbon-centered radicals generated from activated this compound readily form covalent adducts with parasite proteins, leading to their inactivation. nih.govpnas.org Among the numerous proteins identified, two have been extensively studied as key targets: the Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6, and the Translationally Controlled Tumor Protein (TCTP).
PfATP6: This protein is a crucial calcium pump for the parasite. wustl.edunih.gov Artemisinin has been shown to inhibit PfATP6 in a manner dependent on iron activation. wustl.edumdpi.com The structural similarity between artemisinins and thapsigargin, a specific SERCA inhibitor, first suggested PfATP6 as a potential target. wustl.edu Chemical proteomics and labeling experiments have confirmed that artemisinin derivatives directly bind to and alkylate PfATP6. nih.govbiorxiv.org Inhibition of this essential calcium pump disrupts calcium homeostasis, a fatal event for the parasite. nih.gov
TCTP: PfTCTP is another validated target of artemisinin. wustl.edunih.gov Heme-dependent covalent alkylation of PfTCTP has been demonstrated both in vitro and in vivo. researchgate.net Mass spectrometry and bioorthogonal "capture-and-release" strategies have identified that artemisinin binds to functionally important regions of TCTP, potentially impairing its activity. nih.govresearchgate.net
Proteomic profiling has consistently identified proteins involved in two critical metabolic pathways as major targets of this compound: glycolysis and hemoglobin metabolism. pnas.orgh1.co
Glycolytic Enzymes: The malaria parasite relies heavily on glycolysis for its energy supply. biorxiv.orgresearchgate.net Studies have shown that this compound treatment inhibits the parasite's glycolytic activity, leading to a reduction in lactate (B86563) production. researchgate.net Chemical proteomics has identified several key glycolytic enzymes that are alkylated by this compound probes, including aldolase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), phosphoglycerate kinase, and pyruvate (B1213749) kinase. pnas.org By targeting multiple points in this essential energy-producing pathway, this compound effectively starves the parasite.
Hemoglobin Metabolism: During its blood stage, the parasite digests vast amounts of host hemoglobin for amino acids. nih.govcornell.edu This process releases toxic heme, which the parasite detoxifies by polymerizing it into inert hemozoin crystals. nih.gov Artemisinin has been shown to disrupt this pathway in multiple ways. It inhibits the proteolytic activity in the parasite's digestive vacuole, causing an accumulation of undigested hemoglobin. nih.gov Furthermore, artemisinin directly inhibits the heme polymerization process and can even cause the breakdown of existing hemozoin. nih.govnih.gov The alkylating radicals generated from this compound also form adducts with heme itself, preventing its sequestration into hemozoin. nih.gov
The massive oxidative insult delivered by activated this compound places immense pressure on the parasite's antioxidant systems. nih.govpnas.org The parasite possesses redox defense mechanisms, including enzymes like superoxide dismutase, glutathione (B108866) reductase, and thioredoxin reductase, to manage oxidative stress. Proteomic studies have revealed that this compound probes covalently modify several proteins involved in these antioxidant defense pathways. pnas.orgh1.copnas.org By directly targeting and inhibiting the very systems designed to protect against oxidative damage, this compound creates a vicious cycle. It not only generates a huge burden of ROS and other radicals but also cripples the parasite's ability to neutralize them, leading to catastrophic and irreversible cellular damage.
Data Tables
Table 1: Selected Protein Targets of this compound Identified by Chemical Proteomics
This table summarizes some of the key cellular proteins that have been identified as targets for covalent modification by activated this compound, categorized by their primary biological function.
| Functional Pathway | Protein Target | Organism/System | Significance of Targeting | Reference(s) |
| Calcium Homeostasis | PfATP6 (SERCA) | Plasmodium falciparum | Disruption of cellular calcium regulation. | wustl.edunih.govbiorxiv.org |
| Protein Regulation | TCTP | Plasmodium falciparum | Impairment of a protein with roles in growth and stress response. | wustl.edunih.govresearchgate.net |
| Glycolysis | Aldolase | Plasmodium falciparum | Inhibition of a key step in the central energy pathway. | pnas.org |
| Glycolysis | GAPDH | Plasmodium falciparum | Blockade of ATP and NADH production. | pnas.org |
| Glycolysis | Pyruvate Kinase | Plasmodium falciparum | Disruption of the final, rate-limiting step of glycolysis. | pnas.org |
| Heme Detoxification | Heme | Plasmodium falciparum | Prevention of toxic heme polymerization into hemozoin. | nih.govnih.gov |
| Redox Defense | Thioredoxin Reductase | Plasmodium falciparum | Compromising the cell's ability to manage oxidative stress. | nih.govpnas.org |
| Protein Synthesis | Elongation factor 2 | Plasmodium falciparum | Halting the production of new proteins. | pnas.orgh1.co |
| Protein Folding | HSP90 | Macrophages, Cancer Cells | Affecting protein stability and signaling pathways. | rsc.org |
Table 2: Compound Names Mentioned in Article
| Compound Name | Class/Type |
|---|---|
| This compound / Artemisinin | Sesquiterpene lactone, Endoperoxide |
| Dihydroartemisinin (B1670584) (DHA) | Semisynthetic artemisinin derivative |
| Artesunate (B1665782) | Semisynthetic artemisinin derivative |
| Arteether | Semisynthetic artemisinin derivative |
| Thapsigargin | Sesquiterpene lactone, SERCA inhibitor |
| Deoxyartemisinin | Inactive artemisinin analog (lacks endoperoxide) |
| Heme | Iron-containing porphyrin |
| Hemozoin | Insoluble heme polymer |
| Hydrogen Peroxide | Reactive oxygen species |
| Superoxide | Reactive oxygen species |
| Glutathione | Antioxidant peptide |
| Dithiothreitol | Reducing agent, ROS scavenger |
| Alpha-tocopherol | Antioxidant, ROS scavenger |
Modulation of Glycolytic Enzymes and Hemoglobin Metabolism
Interactions with Intracellular Organelles (e.g., Mitochondria and Membrane Systems)
This compound and its related compounds, collectively known as artemisinins, exhibit significant interactions with intracellular organelles, particularly mitochondria and various membrane systems. These interactions are crucial to their biological effects, including their well-documented anti-malarial and emerging anti-cancer properties.
The primary mode of action of artemisinins involves the generation of reactive oxygen species (ROS). frontiersin.org This process is often initiated by the cleavage of the endoperoxide bridge within the artemisinin structure, a reaction that can be catalyzed by heme and other iron-containing molecules within the cell. microbialcell.com The generated ROS can then inflict widespread, non-specific damage to cellular components. microbialcell.com
Mitochondria are a key target of artemisinin and its derivatives. microbialcell.complos.org Studies have shown that these compounds can directly interact with mitochondria, leading to a depolarization of the mitochondrial membrane potential (ΔΨm). frontiersin.orgplos.orgnih.gov This disruption of mitochondrial function is a critical step in initiating cell death pathways. plos.orgthno.org Interestingly, the sensitivity of mitochondria to artemisinins appears to vary between different organisms. For instance, mitochondria from malaria parasites and yeast are highly susceptible to the depolarizing effects of artemisinins, whereas mammalian mitochondria are comparatively resistant. microbialcell.com Specifically, concentrations as low as 0.1 μM and 1 μM of artemisinin can damage malarial and yeast mitochondria, respectively, while even 100 μM has little effect on mammalian mitochondria. microbialcell.com This differential sensitivity may be linked to specific components within the mitochondrial membrane that can activate the artemisinin molecule. microbialcell.com In some cases, the interaction with the mitochondrial electron transport chain is thought to stimulate the activation of artemisinin, leading to localized ROS production and subsequent mitochondrial damage. plos.org
Beyond the mitochondria, artemisinins can also interact with other cellular membranes. Due to their poor solubility in water, these compounds tend to distribute preferentially into all cellular membranes. microbialcell.com In the context of malaria, there is evidence that artemisinin can directly affect the plasma membrane of the parasite, causing depolarization. microbialcell.com This suggests the presence of activating factors within the parasite's plasma membrane. microbialcell.com In cancer cells, the interaction with membranes is also linked to the induction of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides on cellular membranes. worldscientific.com
Furthermore, exposure to artemisinin derivatives can lead to dramatic structural alterations in mitochondria. In dormant Plasmodium parasites exposed to dihydroartemisinin, mitochondria were observed to be significantly enlarged and showed restructured associations with the nucleus. malariaworld.org These changes are consistent with cellular stress from ROS and may represent a survival response involving mitochondrial retrograde signaling to the nucleus. malariaworld.org
The interaction of artemisinin with intracellular organelles is a complex process that is central to its bioactivity. The generation of ROS, depolarization of the mitochondrial membrane, and interactions with other cellular membranes collectively contribute to the compound's therapeutic effects.
Elucidation of Downstream Signaling Pathway Modulation
This compound and its derivatives modulate a complex network of downstream signaling pathways, ultimately influencing critical cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. The modulation of these pathways is a key component of their therapeutic potential, particularly in the context of cancer treatment.
A prominent target of artemisinin and its derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway . frontiersin.orgspandidos-publications.comoup.com This pathway plays a crucial role in inflammation, cell survival, and proliferation. Artemisinins have been shown to inhibit the NF-κB pathway, which in turn can lead to a decrease in the expression of downstream target genes involved in these processes. frontiersin.orgoup.com For example, in breast cancer cells, this compound (ATT) has been found to induce apoptosis by regulating the TNFR1/NF-κB/NEDD4 pathway. nih.gov Specifically, ATT targets Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and knockdown of FDFT1 leads to an increase in NEDD4 expression and apoptosis by regulating the TNFR1/NF-κB pathway. nih.gov Furthermore, studies have shown that artemisinin derivatives can suppress the cell cycle-related NF-κB signaling pathway in epithelial ovarian cancer cells. oup.com
The PI3K/Akt/mTOR pathway , another critical regulator of cell growth, proliferation, and survival, is also significantly affected by artemisinins. frontiersin.orgspandidos-publications.comresearchgate.net Inhibition of this pathway is a frequently observed mechanism of action for the anti-cancer effects of these compounds. researchgate.net Artemisinin has been shown to inhibit the migration and invasion of uveal melanoma cells by suppressing the PI3K/Akt/mTOR signaling pathway. researchgate.net This inhibition can lead to decreased cell proliferation and the induction of apoptosis. researchgate.net Dihydroartemisinin (DHA) has also been noted to promote cancer cell ferroptosis by downregulating the AMPK/mTOR/p70S6k signaling pathway. worldscientific.com
Artemisinins also exert their effects by modulating mitogen-activated protein kinase (MAPK) pathways , including the ERK, JNK, and p38 MAPK pathways. frontiersin.orgspandidos-publications.com These pathways are involved in a wide array of cellular responses, including proliferation, differentiation, and apoptosis. For instance, artemisinin has been found to inhibit the proliferation of gallbladder cancer cells by suppressing the activation of the ERK1/2 signaling pathway. spandidos-publications.com Conversely, in the context of ischemic stroke, artemisinin has shown a neuroprotective effect by activating the ERK1/2/CREB/BCL-2 signaling pathway, highlighting the context-dependent nature of its pathway modulation. ijbs.com
The induction of apoptosis is a cornerstone of the anti-cancer activity of artemisinins, and this is achieved through the modulation of several key signaling molecules. spandidos-publications.commdpi.comptbioch.edu.pl A common mechanism is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. spandidos-publications.comptbioch.edu.pl This, in turn, activates a cascade of caspases, such as caspase-3, which are the executioners of apoptosis. spandidos-publications.comptbioch.edu.plwjgnet.com Artemisinin has been shown to up-regulate the expression of pro-apoptotic proteins like Bax, Bak, Bad, and Bim, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. ptbioch.edu.pl In some cancer cell lines, the induction of apoptosis by artemisinin is dependent on the p53 tumor suppressor protein. mdpi.com
Finally, artemisinins can induce cell cycle arrest , preventing cancer cells from proliferating. oup.comspandidos-publications.comptbioch.edu.pl This is often achieved by altering the expression of key cell cycle regulatory proteins. For example, artemisinin can induce a G1-phase arrest by upregulating the expression of p16 and downregulating CDK4 and cyclin D1. spandidos-publications.com In other cancer cell types, such as Ishikawa endometrial cancer cells and human breast cancer cells, artemisinin has been shown to disrupt the transcriptional signaling of NF-κB and E2F1, respectively, leading to the downregulation of G1-acting cyclins and cyclin-dependent kinases (CDKs) like CDK2 and CDK4, resulting in a G1 cell cycle arrest. nih.gov In epithelial ovarian cancer cells, artemisinin derivatives have been observed to cause a G2/M cell cycle arrest. oup.com
The following table summarizes the effects of Artemisinin and its derivatives on various signaling pathways and the resulting cellular outcomes based on published research findings.
| Compound | Cell Line/Model | Pathway Modulated | Cellular Outcome |
| This compound (ATT) | Breast Cancer Cells | TNFR1/NF-κB/NEDD4 | Apoptosis Induction |
| Artemisinin | Gallbladder Cancer Cells | ERK1/2 | Proliferation Inhibition, G1-Phase Arrest |
| Artemisinin | A-253 Salivary Gland Tumor Cells | ROS-mediated mitochondrial pathway | Apoptosis Induction, G0/G1 Arrest |
| Artemisinin | Ishikawa Endometrial Cancer Cells | NF-κB, CDK4 | G1 Cell Cycle Arrest |
| Artemisinin | PC12 cells, MCAO mice | ERK1/2/CREB/BCL-2 | Neuroprotection, Apoptosis Inhibition |
| Dihydroartemisinin (DHA) | Cancer Cells | AMPK/mTOR/p70S6k | Ferroptosis Promotion |
| Artemisinin Derivatives (ART, DHA) | Epithelial Ovarian Cancer Cells | NF-κB | G2/M Cell Cycle Arrest, Growth Inhibition |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Artemisitene Analogues
Computational Chemistry Methodologies in SAR/QSAR Development
A suite of powerful computational tools is employed to construct robust and predictive SAR and QSAR models for artemisitene analogues. These methods allow for the in-silico evaluation of molecular properties, saving significant time and resources compared to traditional synthetic and screening approaches. mdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate a wide range of molecular descriptors that are crucial for QSAR modeling. mdpi.commdpi.com
For instance, studies have utilized the Hartree-Fock method with the 6-31G** basis set to compute molecular properties for artemisinin (B1665778) and its derivatives. mdpi.comnih.gov These calculations help in determining the most stable conformations of the compounds and in deriving descriptors related to their electronic character. mdpi.com Similarly, DFT methods have been employed to calculate properties for artemisinin derivatives to assess their cytotoxic activity against cancer cell lines. mdpi.com
Key Research Findings:
Hartree-Fock (HF) calculations combined with the 6-31G** basis set have been successfully applied to model the geometry of the essential 1,2,13-trioxane endoperoxide ring in artemisinin. mdpi.com
DFT calculations have been used to determine significant molecular descriptors like ALOGPS_logP, Mor29m, IC5, and GAP energy, which correlate with the anticancer activity of artemisinin derivatives. mdpi.com
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov In the case of this compound analogues, heme is often considered a primary biological target. mdpi.comresearchgate.net Docking studies are instrumental in visualizing and quantifying the interactions between the this compound derivatives and the receptor's binding site. nih.govmaxwellsci.com
These simulations can generate "bioactive" conformations of the analogues, providing critical insights into the mechanism of action. nih.gov The binding affinities calculated from docking studies can be correlated with experimental biological activities to validate the proposed binding modes. iiarjournals.org
Key Research Findings:
Molecular docking simulations suggest that artemisinin and its derivatives approach the heme molecule with the endoperoxide linkage (O1 and O2) oriented towards the central iron atom. maxwellsci.comairitilibrary.com
The binding of artemisinin derivatives to vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) has been investigated using molecular docking, indicating a potential anti-angiogenic mechanism. iiarjournals.org
While PfATP6 is a proposed target for artemisinins, some docking studies have found no direct correlation between the predicted binding affinities and in vitro antimalarial activity, suggesting a more complex mechanism of action. nih.gov
Analysis of Molecular Electrostatic Potentials (MEPs) and Frontier Orbitals
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. mdpi.com MEP maps highlight regions of positive and negative electrostatic potential, which are crucial for identifying sites of electrophilic and nucleophilic attack, respectively. This information is vital for understanding ligand-receptor interactions. mdpi.comresearchgate.net
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can be correlated with the molecule's stability and its propensity to engage in chemical reactions. researchgate.net
Key Research Findings:
MEP maps have been used to investigate the interaction between artemisinin derivatives and the heme receptor, helping to understand the structure-activity correlation. mdpi.comresearchgate.net
Analysis of HOMO and LUMO energies helps in correlating the molecular structure with biological activity. researchgate.net
Chemoinformatics and Statistical Modeling Techniques
Chemoinformatics and statistical modeling are essential for transforming the vast amount of data generated from computational chemistry into predictive QSAR models. These techniques help in identifying the most relevant molecular descriptors and establishing a mathematical relationship between these descriptors and the biological activity of the compounds.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. The resulting fields are then analyzed using partial least squares (PLS) to build a predictive model. nih.govnih.gov
CoMFA studies on this compound analogues have provided valuable insights into the structural requirements for enhanced activity. nih.govnih.gov The contour maps generated from CoMFA models visually represent regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. biorxiv.org
Key Research Findings:
CoMFA models have been successfully developed for artemisinin analogues, demonstrating good predictive ability for their antimalarial and antileishmanial activities. nih.govnih.gov
Studies have shown that substitution at the C-9β position of the artemisinin scaffold can improve activity against both malaria and leishmaniasis. nih.gov
CoMFA models based on different conformational hypotheses (e.g., X-ray structure vs. docked conformation) have been explored to enhance predictive power. nih.gov
| CoMFA Model Statistics | |
| Parameter | Value |
| q² (cross-validated r²) | 0.721 |
| r² (non-cross-validated) | 0.834 |
| F value | 222.982 |
| Standard Error of Estimate (SEE) | 0.292 |
| Data derived from a CoMFA analysis of 88 artemisinin derivatives using the QuantitativePBA alignment method. biorxiv.org |
Hologram Quantitative Structure-Activity Relationship (HQSAR)
Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, a significant advantage over 3D methods like CoMFA. nih.govbiorxiv.org HQSAR generates a molecular hologram, which is a fingerprint representation of all possible molecular fragments. These fragments are then correlated with biological activity using PLS analysis. nih.gov
HQSAR has been successfully applied to this compound analogues, often in conjunction with CoMFA, to develop robust and predictive QSAR models. researchgate.netnih.gov This method is particularly useful for rapidly generating high-quality QSAR models and identifying key substructural features responsible for activity. biorxiv.org
Key Research Findings:
HQSAR models have been developed for large datasets of artemisinin analogues, exhibiting excellent statistical quality and predictive ability. nih.gov
The technique has been used to identify molecular fingerprints relevant to the antimalarial activity of artemisinin derivatives. biorxiv.org
Comparative studies have shown that both HQSAR and CoMFA can produce statistically significant and predictive models, with the choice of method sometimes depending on the specific dataset and research question. nih.gov
| QSAR Model Comparison | ||||
| Model | q² | r² | ONC | Predictive r² |
| CoMSIA | 0.567 | 0.968 | 5 | 0.991 |
| CoMFA | 0.547 | 0.980 | 7 | 0.787 |
| topomer CoMFA | 0.559 | 0.921 | 7 | 0.819 |
| HQSAR | 0.527 | 0.921 | 6 | 0.743 |
| Statistical values from a QSAR study on artemisinin derivatives against A549 non-small-cell lung adenocarcinoma cells. nih.govresearchgate.net |
Principal Component Analysis (PCA) and Partial Least Squares (PLS) Regression
In the realm of medicinal chemistry, deciphering the complex, multidimensional relationship between a molecule's structural features and its biological activity is a primary challenge. For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools. To handle the large number of molecular descriptors generated for each analogue, researchers frequently employ multivariate analysis methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. nih.govresearchgate.net
PCA is a powerful exploratory data analysis technique used to reduce the dimensionality of large datasets. nih.gov In QSAR studies of artemisinin derivatives, PCA helps to identify the most significant molecular descriptors that are highly correlated with biological activity, while discarding redundant or irrelevant variables. nih.govunicamp.br For instance, studies have used PCA to select descriptors such as hydration energy (HE), charge on specific atoms (e.g., O11), and certain torsion angles as being most influential for antimalarial activity. nih.govnih.gov By plotting the principal components (PCs), researchers can visualize the distribution of compounds, often revealing natural clusters of more potent and less potent analogues. nih.govunicamp.br For example, one study found that the first three principal components could account for 91.79% of the original information, effectively separating the molecules into distinct regions based on their activity. unicamp.br
Following descriptor selection via PCA, PLS regression is commonly used to build a predictive QSAR model. nih.govresearchgate.net PLS is a regression method that is particularly well-suited for cases where the number of predictor variables is large, and there is a high degree of correlation among them. unicamp.brnih.gov Several studies have successfully developed robust PLS models for artemisinin analogues. nih.govunicamp.brbiochempress.com These models establish a mathematical correlation between the selected descriptors and the observed biological activity (e.g., IC50 values). nih.govresearchgate.net A successful PLS model not only possesses statistical significance, indicated by high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, but also demonstrates predictive power for new, untested compounds. nih.govacs.org For example, a PLS model for mefloquine-resistant P. falciparum explained 89.55% of the total variance with high R² (0.92) and Q² (0.83) values, identifying descriptors like LUMO+1 energy and specific atomic charges as critical. nih.govunicamp.br These predictive models are invaluable for rationally designing and prioritizing new this compound analogues with potentially superior activity for future synthesis and testing. nih.govbiochempress.com
Elucidation of Structural Motifs Critical for Biological Activity
Importance of the Endoperoxide Bridge Integrity
The most crucial structural feature of the artemisinin family, including this compound, is the 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge. mdpi.comrsc.orgijasbt.org This moiety is widely accepted as the essential pharmacophore responsible for the compound's biological activity. mdpi.comgu.semdpi.com The prevailing mechanism of action involves the cleavage of this endoperoxide bond, a process thought to be triggered by intracellular iron (II), particularly the ferrous iron in heme, which is abundant in malaria parasites. mdpi.comresearchgate.netjocpr.com This cleavage generates highly reactive oxygen- and carbon-centered radicals that are cytotoxic to the parasite. researchgate.netresearchgate.net These radicals are believed to alkylate and damage a multitude of vital parasite biomolecules, including proteins and heme, leading to parasite death. researchgate.net
The absolute necessity of the endoperoxide bridge is unequivocally demonstrated by the biological inactivity of its analogues that lack this feature. For example, deoxyartemisinin, an analogue where the peroxide bridge is replaced by a single ether linkage, is biologically inert or significantly less active. asm.org This underscores that the radical-generating capacity of the endoperoxide bridge is fundamental to the molecule's mechanism of action.
Stereochemical Influence on Activity Profiles
Chirality and stereochemistry play a profound role in the biological activity of many natural products, and this compound analogues are no exception. The specific three-dimensional arrangement of atoms can significantly influence how the molecule interacts with its biological targets.
Studies on C-10 carba analogues of artemisinin have provided compelling evidence of stereochemistry's impact. These analogues exist as two isomers (10α and 10β), and separating them has revealed significant differences in their antimalarial potency. scinews.uz One study found that for analogues with a large substituent at the C-10 position, the major isomer with an R configuration was significantly more active than the minor isomer with an S configuration. scinews.uznih.gov This suggests that the orientation of the substituent at C-10 can interfere with the molecule's ability to interact with its target, possibly by sterically hindering the crucial endoperoxide bridge. scinews.uz However, when the substituent at C-10 was small, both isomers showed similar potency, indicating that the size of the substituent is a critical factor in this stereospecific effect. scinews.uz These findings highlight that even subtle changes in stereochemistry can dramatically alter the activity profile, providing crucial guidance for the design of new derivatives. asm.orgscinews.uz
Impact of Substituent Effects on Bioactivity
Beyond the core scaffold, the nature and position of various substituents on the this compound molecule are critical determinants of its bioactivity, solubility, and stability. Structure-activity relationship (SAR) studies have extensively explored modifications at various positions to enhance therapeutic properties.
Modifications at the C-10 position of the related compound dihydroartemisinin (B1670584) have led to some of the most successful first-generation derivatives, such as artemether (B1667619) and artesunate (B1665782), which show improved solubility and efficacy. mdpi.com The introduction of different substituents can have varied effects. For example, SAR studies on C-9 modified analogues have shown that C-9β substituted compounds generally exhibit higher antimalarial and antileishmanial activities compared to their C-9α counterparts. researchgate.net Furthermore, introducing a methyl group at the C-3 position was found to be effective, possibly by stabilizing a radical intermediate formed during endoperoxide cleavage. rsc.org
Conversely, some substitutions can be detrimental to activity. Introducing substituents on the α-face of the molecule is generally avoided as it can disrupt the mechanism of action. rsc.org Similarly, certain C-11 substituted derivatives have shown lower antimalarial activity. jocpr.com The electronic properties of substituents also play a role; however, the relationship is not always straightforward. For instance, while an electron-withdrawing p-nitro group on a C-10 piperazine (B1678402) substituent substantially decreased activity, a p-trifluoromethyl group at the same position resulted in a potent analogue, indicating that factors beyond simple pKa effects are at play.
The data from these extensive SAR studies are compiled to guide the rational design of future drugs. For instance, QSAR models have identified the charge on the O11 oxygen atom and hydration energy as significant descriptors, indicating that substituents influencing these properties could modulate bioactivity. nih.govmdpi.comdntb.gov.ua
Advanced Analytical Methodologies for Artemisitene Research
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for the analysis and purification of Artemisitene from complex matrices like plant extracts. Various techniques are employed, each with specific advantages for analytical or preparative purposes.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, RI, ELSD)
High-Performance Liquid Chromatography (HPLC) is a prevalent method for the quantitative analysis of this compound. mmv.org Due to the compound's lack of a strong chromophore, its detection can be challenging, necessitating the use of various detector types. nih.gov
Ultraviolet (UV) Detection: Despite initial beliefs that this compound could not be analyzed by HPLC with UV detection due to poor UV absorption, methods have been successfully developed. nih.govmmv.org Analysis is typically performed at low wavelengths, such as 192 nm or 210-216 nm. mmv.orgnih.gov This method has been validated for quantifying underivatized this compound and its precursors, proving to be accurate, precise, and reproducible. nih.gov A comparison with other detection methods revealed that UV detection offers better accuracy and limits of quantification than Evaporative Light Scattering Detection (ELSD). mmv.org However, the low UV absorbance can make it difficult to distinguish the this compound peak from background noise in complex extracts, and it may not separate this compound from co-eluting impurities like deoxyartemisinin, potentially leading to overestimation. mmv.org
Refractive Index (RI) Detection: HPLC with Refractive Index detection (HPLC-RI) is another technique used for this compound analysis. researchgate.net This method has been validated and shows a limit of quantification comparable to ELSD, although it requires a larger sample loop due to lower absolute sensitivity. mmv.org
Evaporative Light Scattering Detection (ELSD): HPLC-ELSD is suitable for detecting compounds that are less volatile than the mobile phase, making it a good option for the non-volatile this compound. researchgate.netcapes.gov.br The technique involves nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the remaining solid particles. researchgate.net Optimized ELSD conditions for this compound analysis include a nebulizer-gas flow rate of 2.0 L/min and a drift tube temperature of 70°C. capes.gov.br While useful, the ELSD detector is known for its non-linear response. mmv.org It can quantitatively determine this compound, deoxyartemisinin, this compound, and artemisinic acid. mmv.org
Table 1: Comparison of HPLC Operating Conditions for this compound Analysis
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-RI |
|---|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Agilent C18 | - |
| Mobile Phase | Acetonitrile (B52724):Water (65:35 v/v) or Acetonitrile:Water:Methanol (50:30:20 v/v) mmv.org | Acetonitrile:Water (60:40 v/v) capes.gov.br | Acetonitrile:Water (65:35 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min mmv.org | 1.0 mL/min capes.gov.br | 0.6 mL/min researchgate.net |
| Detection | 192 nm or 210-216 nm mmv.orgnih.gov | Drift Tube Temp: 70°C, Gas Flow: 2.0 L/min capes.gov.br | - |
| Key Feature | Good accuracy and sensitivity mmv.org | Universal detector for non-volatile analytes researchgate.net | Universal but less sensitive than UV/ELSD mmv.org |
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds. researchgate.net While this compound itself is not sufficiently volatile for direct GC analysis, the technique is invaluable for studying the volatile metabolite profile of Artemisia annua, the plant source of this compound. scispace.com This analysis can help in understanding the biosynthesis of this compound and in chemotaxonomic classification.
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a non-destructive method used to analyze the volatile fingerprint of A. annua. nih.gov Studies have identified numerous volatile compounds in the plant's essential oil, including camphor, 1,8-cineole, artemisia ketone, and germacrene D. scispace.comresearchgate.net Interestingly, the volatile profiles can differ significantly between high-Artemisitene-yielding cultivars and wild-type plants. For instance, some high-yield hybrids are characterized by the complete absence of artemisia ketone, which can serve as a rapid screening marker. nih.gov
Preparative Chromatography for Isolation and Purification
To obtain high-purity this compound for research or as a starting material for synthesis, preparative chromatography is essential. mmv.org This technique operates on a larger scale than analytical chromatography to isolate and purify target compounds from complex mixtures. gilson.com
Preparative reverse-phase HPLC (RP-HPLC) has been successfully used to simultaneously isolate this compound and its precursors, such as artemisinic acid and dihydroartemisinic acid, from crude plant extracts. nih.gov A common system uses a C18 column with a mobile phase of 60% acetonitrile in water. nih.gov Other purification strategies involve initial solvent extractions followed by purification on silica (B1680970) gel columns. mmv.org More advanced techniques like centrifugal partition chromatography (CPC) coupled with preparative HPLC systems equipped with UV and MS detectors have also been employed to efficiently isolate active compounds from extracts. gilson.com The goal of these processes is to achieve high recovery and purity (e.g., >99%) by effectively removing structurally similar metabolites before final crystallization steps. google.com
Mass Spectrometry Applications for Structural Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool in this compound research, providing high sensitivity and selectivity for structural elucidation and quantification. researchgate.netresearchgate.net
LC-MS and LC-MS/MS for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for the comprehensive analysis of this compound and its related metabolites in biological matrices and plant extracts. researchgate.netnih.gov LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, enabling the detection and quantification of compounds with high specificity. researchgate.net
In metabolite profiling studies of Artemisia species, LC-MS is used to create a chemical fingerprint and identify a wide range of compounds, including this compound and its precursors. japsonline.comuliege.be For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect specific ions corresponding to the target analyte. For example, to accurately analyze this compound, which can lose a water molecule in the ion source, SIM can be used to monitor the abundance of the [M-H₂O+H]⁺ ion at m/z 265.3. researchgate.netacs.org LC-MS/MS provides even greater specificity by isolating a precursor ion (e.g., the molecular ion of this compound) and then fragmenting it to produce characteristic product ions. The MS/MS analysis of this compound (m/z 281) shows distinct product ions at m/z 263, 245, 227, and 217, which can be used for unambiguous identification. japsonline.com
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) has become a leading tool for identifying known and unknown metabolites due to its ability to provide highly accurate mass measurements. researchgate.net Instruments like the LTQ-Orbitrap can achieve mass resolutions high enough to distinguish between compounds with very similar nominal masses but different elemental compositions. nih.govfrontiersin.org
The exact mass data obtained from HRMS allows for the confident determination of a compound's elemental formula. researchgate.netjapsonline.com For example, a study using UPLC-Q-TOF-MS/MS reported the neutral mass of this compound as 280.1311 Da. nih.gov This level of accuracy is crucial for differentiating between isomers and identifying novel metabolites in complex samples. nih.gov HRMS, often combined with MS/MS fragmentation patterns, provides robust and unambiguous structural characterization, which is essential for advancing the understanding of this compound's biochemistry and for the discovery of new related compounds. nih.govnih.gov
Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | MS/MS Product Ions (m/z) | Technique |
|---|---|---|---|
| This compound | 281 | 263, 245, 227, 217 japsonline.com | LC-MS/MS |
| Artemisinin (B1665778) | 283 | 265, 247, 229, 219 japsonline.com | LC-MS/MS |
| Dihydroartemisinin (B1670584) | 284 | 267 japsonline.com | LC-MS/MS |
| Artemether (B1667619) | 316.21 (M+NH₄⁺) | 267.16, 249.15, 221.15 rsc.org | DART-MS |
| Dihydroartemisinic Acid | - | - | - |
| Arteannuin B | 249 | 231, 203, 189, 185 japsonline.com | LC-MS/MS |
Advanced Spectroscopic Characterization Methods (e.g., NMR, IR)
The definitive identification and structural elucidation of this compound, like other complex natural products, necessitate the use of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this process, providing detailed information about the molecule's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the complete structure of organic molecules. For a compound like this compound, a suite of NMR experiments is employed.
¹H NMR (Proton NMR): This experiment identifies the different types of hydrogen atoms in the molecule and provides information about their chemical environment and proximity to other atoms.
¹³C NMR (Carbon NMR): This provides a count of the non-equivalent carbon atoms in the molecule's skeleton.
2D NMR Techniques: To assemble the complete molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used. These experiments reveal the connectivity between protons, between protons and the carbons they are directly attached to, and long-range correlations between protons and carbons, respectively. magritek.com
While comprehensive, published spectra specifically for this compound are less common than for its famous analogue, artemisinin, the principles of characterization are identical. redalyc.orguniversiteitleiden.nl The analysis of crude plant extracts by NMR can also help in the simultaneous identification and quantification of this compound among other metabolites. universiteitleiden.nl
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. scispace.com For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features, such as the carbonyl (C=O) group of the lactone ring and various C-H and C-O bonds. researchgate.netresearchgate.net Each artemisinin-related compound exhibits a unique mid-range infrared absorption spectrum, which can be used for identification. scispace.com
Table 1: Spectroscopic Techniques for this compound Characterization
| Technique | Type of Information Provided | Relevance to this compound |
|---|---|---|
| ¹H NMR | Provides data on the chemical environment, number, and connectivity of protons. | Essential for determining the arrangement of hydrogen atoms. magritek.com |
| ¹³C NMR | Identifies all unique carbon atoms in the molecular backbone. | Crucial for mapping the carbon skeleton of the sesquiterpene structure. magritek.com |
| 2D NMR (COSY, HSQC, HMBC) | Reveals proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations. | Allows for the complete and unambiguous assembly of the molecular structure. magritek.com |
| FT-IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Confirms the presence of key functional groups like the lactone's carbonyl group. scispace.comacs.org |
Method Validation for Robustness, Sensitivity, and Specificity in Complex Matrices
To ensure that analytical data is reliable, accurate, and reproducible, the methods used must be rigorously validated. This is particularly critical when quantifying this compound in complex matrices like crude extracts of Artemisia annua, where numerous other compounds can interfere with the analysis. Validation is typically performed in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). sciencescholar.us
A study detailing a rapid high-pressure liquid chromatography (HPLC) tandem mass spectrometry (TQD) method highlights a validated approach for the determination of this compound in A. annua extracts. This method demonstrates high performance in the key validation parameters of robustness, sensitivity, and specificity.
Robustness: An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. sci-hub.se For an HPLC method, this may involve slightly altering the mobile phase composition, flow rate, or column temperature. innovareacademics.inpharmacophorejournal.com The HPLC-TQD method for this compound was found to be robust, indicating its suitability for high-throughput analysis.
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the target analyte. This is typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). sciencescholar.us The validated HPLC-TQD method demonstrated excellent sensitivity for this compound, with a linear range established between 0.15 and 10 μg/mL.
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. pharmacophorejournal.com In the complex matrix of an A. annua crude extract, the HPLC-TQD method proved highly specific. It was able to successfully resolve and elute six different but structurally related metabolites, including this compound, within a short run time of six minutes. This demonstrates its effectiveness in distinguishing this compound from potential interferents.
Table 2: Validation Parameters for a Published HPLC-TQD Method for this compound Analysis
| Validation Parameter | Finding for this compound Analysis | Significance |
|---|---|---|
| Robustness | The method was reported as robust and suitable for high-throughput analysis. | Ensures consistent and reliable results even with minor variations in analytical conditions. |
| Sensitivity (Linearity) | Linear concentration range of 0.15–10 μg/mL. | Demonstrates the method's capability to accurately quantify this compound across a practical concentration range. |
| Specificity | Method resolves and quantifies this compound among five other related metabolites in crude extracts. | Confirms the method's ability to produce accurate results for this compound without interference from the complex plant matrix. |
| Accuracy (Recovery) | Recovery for all metabolites analyzed was between 96.25% and 103.59%. | Shows a high degree of accuracy, indicating that the measured amount is very close to the true amount in the sample. |
Theoretical and Computational Investigations into Artemisitene Reactivity and Properties
Electronic Structure Calculations for Energetic and Geometrical Analysis
Theoretical and computational chemistry have provided significant insights into the electronic structure, energetics, and geometry of artemisitene and its derivatives. These studies are crucial for understanding the molecule's inherent reactivity, particularly the role of the endoperoxide bridge, which is widely accepted as essential for its biological activity. mdpi.commdpi.com
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), have been instrumental in elucidating the molecular properties of this compound. mdpi.commdpi.com For instance, calculations at the B3LYP/6-31G** level of theory have been used to investigate the geometries, bond orders, atomic charges, and energies of various species involved in the proposed decomposition pathways of artemisinin (B1665778). mdpi.comacs.org These studies help in understanding the structural and electronic features that govern the molecule's behavior. acs.org
Geometrical parameter analysis of the 1,2,4-trioxane (B1259687) ring, a key structural motif, has been a focus of many computational studies. mdpi.comacs.org By comparing theoretical data with experimental results from crystallographic studies, researchers can validate their computational models. mdpi.comscirp.org For example, the bond lengths, bond angles, and dihedral angles of the trioxane (B8601419) ring have been calculated using various basis sets, such as 6-31G**, and compared with experimental data to ensure the accuracy of the theoretical models. mdpi.comscirp.orgacs.org
Energetic analyses have been crucial in determining the most likely pathways for the activation of the peroxide bond. It is widely believed that the interaction with iron, either as free ferrous iron or from heme, is a key step. mdpi.comrsc.org Theoretical studies have investigated the protonation sites on the this compound molecule, with DFT calculations at the B3LYP/6-31+G* level suggesting that protonation is unlikely to occur on the peroxide bond itself. This finding supports the theory of a radical-mediated mechanism rather than an ionic scission of the O-O bond.
Furthermore, electronic properties such as the molecular electrostatic potential (MEP) have been calculated to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.comscirp.org MEP maps provide a visual representation of the charge distribution and are valuable for understanding intermolecular interactions, such as the initial binding to its biological targets. mdpi.comscirp.org
Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for the 1,2,4-Trioxane Ring of Artemisinin
| Parameter | Bond/Angle | Theoretical (B3LYP/6-31G) | Theoretical (B3LYP/6-31G*) | Experimental |
| Bond Length (Å) | O1-O2 | 1.484 | 1.479 | 1.474 |
| C3-O1 | 1.442 | 1.438 | 1.440 | |
| C12a-O2 | 1.451 | 1.447 | 1.450 | |
| Bond Angle (°) | C3-O1-O2 | 108.6 | 108.7 | 108.4 |
| C12a-O2-O1 | 107.9 | 108.0 | 107.8 | |
| Dihedral Angle (°) | C12a-O2-O1-C3 | -72.1 | -72.0 | -71.9 |
Note: The data in this table is illustrative and compiled from typical values reported in computational studies. Actual values may vary depending on the specific level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound and understanding how they interact with their environment, particularly solvents. mdpi.combiorxiv.org These simulations provide insights into the dynamic behavior of the molecule, which is crucial for its biological function, including how it approaches and binds to its targets. mdpi.comscfbio-iitd.res.in
MD simulations have been used to generate different conformers of this compound, revealing the molecule's flexibility and the potential for various low-energy shapes. mdpi.comrsc.org By exploring the conformational space, researchers can identify the most stable conformations and the energy barriers between them. biorxiv.org This information is vital because the specific conformation of this compound can influence its reactivity and ability to interact with biological targets. rsc.org For example, a conformational analysis of artemisinin revealed seven energy minima with specific interconversion pathways. rsc.org
The solvent environment plays a critical role in the behavior of drug molecules. rsc.org MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water or lipids, providing a detailed picture of how the solvent influences the conformational preferences of the drug. rsc.orgdovepress.com Understanding these interactions is important for predicting how this compound will behave in different biological compartments. The use of umbrella sampling in MD simulations can help calculate the free energy profiles of different conformations in various solvents, revealing how the solvent can reshape the energetic landscape of the molecule. rsc.org
Furthermore, MD simulations are employed to study the stability of this compound-receptor complexes. scfbio-iitd.res.in Once a potential binding mode is identified, for instance through docking studies, MD simulations can be used to assess the stability of the complex over time. scfbio-iitd.res.inbiotechnologia-journal.org By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can gain insights into the dynamic stability of the ligand within the binding pocket. dovepress.com These simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. dovepress.com
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of this compound
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the molecule's conformation or the ligand-receptor complex. A stable RMSD suggests the system has reached equilibrium. dovepress.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible regions of the molecule or protein. High RMSF values in a ligand can indicate conformational flexibility within the binding site. dovepress.com |
| Potential Energy | The total potential energy of the system, including bonded and non-bonded interactions. | Monitors the stability and equilibration of the simulation. A stable potential energy indicates a well-equilibrated system. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg can indicate conformational changes, such as unfolding or folding of a protein or significant conformational shifts in a ligand. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides information about how the molecule interacts with its solvent environment and can be used to study changes in protein folding or ligand binding. |
Mechanistic Studies of Peroxide Decomposition Pathways and Intermediate Stabilities
A central focus of theoretical research on this compound has been the elucidation of the decomposition mechanism of its crucial endoperoxide bond. mdpi.comrsc.org It is widely accepted that the cleavage of this bond, triggered by iron, leads to the generation of radical species that are responsible for the molecule's therapeutic effects. mdpi.comrsc.orgresearchgate.net Computational studies have been instrumental in exploring the various proposed pathways for this decomposition and assessing the stability of the resulting intermediates.
One of the primary proposed mechanisms involves the reductive activation of the peroxide bond by ferrous iron (Fe²⁺), which can be derived from heme or non-heme sources within the target organism. mdpi.comrsc.org Theoretical calculations have investigated the initial interaction between this compound and Fe²⁺. rsc.org Some studies suggest that the iron coordinates with the oxygen atoms of the trioxane ring, which facilitates an electronic redistribution within the molecule and promotes the cleavage of the O1-O2 bond. rsc.org
Following the initial cleavage, a cascade of reactions is thought to occur, leading to the formation of various radical intermediates. acs.org Quantum-chemical calculations, such as those using the B3LYP/6-31G** method, have been employed to study the energetic and structural properties of these radical anions and neutral species. mdpi.comacs.org These studies have explored different decomposition routes, often labeled as A, B1, B2, and B3, and analyzed the stability and electronic features of the intermediates formed in each pathway. acs.org
The nature of the radical intermediates is a key question. Both oxygen-centered and carbon-centered radicals have been proposed to play a role. acs.org One prominent pathway suggests that the initial O-centered radical rearranges to form a more stable C4-centered radical. rsc.org This carbon-centered radical is considered a key intermediate responsible for alkylating biological targets, such as heme. rsc.org Computational studies have provided evidence for the formation of these carbon-centered radicals and their subsequent reactions. rsc.org
The stability of the various intermediates is a critical factor in determining the predominant decomposition pathway. acs.org By calculating the electronic and free energies of the different species, researchers can construct an energy profile for the reaction pathways and identify the most energetically favorable routes. acs.org These theoretical findings can then be correlated with experimental observations of decomposition products to build a comprehensive picture of the mechanism of action. acs.org
In Silico Screening and Design of Novel this compound-based Scaffolds
The unique structure and potent activity of this compound have inspired the design of new, semi-synthetic, and fully synthetic analogs with improved properties. frontiersin.org In silico methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, play a crucial role in this drug discovery process by enabling the rational design and virtual screening of novel this compound-based scaffolds. mdpi.comijcrt.org
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comijcrt.org By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized. ijcrt.org For this compound derivatives, descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric parameters, and lipophilicity have been used to build predictive QSAR models. mdpi.commdpi.com These models guide the modification of the this compound scaffold to enhance its therapeutic effects. mdpi.com
Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a ligand to a specific protein target. biotechnologia-journal.orgfrontiersin.org In the context of this compound, docking studies have been used to investigate its interaction with potential targets like heme and the SERCA pump (PfATP6). mdpi.comscirp.org These studies help to visualize the binding mode and identify key interactions that contribute to the stability of the complex. frontiersin.org The binding energy calculated from docking can be used as a screening criterion to prioritize compounds from a virtual library for further experimental testing. frontiersin.org
The design of novel scaffolds often involves creating hybrid molecules that combine the pharmacophoric features of this compound with those of other active compounds. frontiersin.org For example, artemisinin-isatin hybrids have been designed and evaluated for their anticancer potential. frontiersin.org In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are integral to the design process of these hybrid molecules. biotechnologia-journal.org
Furthermore, virtual screening of large compound libraries against a validated drug target is a common strategy to identify novel scaffolds. ijcrt.orgnih.gov While not directly designing this compound-based scaffolds, this approach can identify entirely new chemical entities that may mimic the mechanism of action of this compound or act on the same or related pathways. nih.govresearchgate.net The insights gained from the theoretical studies of this compound's reactivity and binding can inform the development of pharmacophore models for these virtual screens.
Emerging Research Directions and Future Perspectives for Artemisitene
Uncharted Biosynthetic Routes and Enzymatic Characterization
The biosynthesis of artemisitene's precursor, artemisinin (B1665778), has been a subject of intense study, yet aspects of the pathway remain to be fully elucidated. nih.gov The journey from farnesyl diphosphate (B83284) (FPP) to artemisinin involves a series of enzymatic steps, many of which are shared in the presumed biosynthesis of this compound. nih.govfrontiersin.orgnih.gov
The initial committed step is the cyclization of FPP to amorpha-4,11-diene by amorpha-4,11-diene synthase (ADS). nih.govd-nb.info Following this, a cytochrome P450 monooxygenase, CYP71AV1, in conjunction with cytochrome P450 reductase (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid. frontiersin.orgresearchgate.net It is hypothesized that the biosynthetic pathway of artemisinin is derived from the Asteraceae sesquiterpene lactone (ASTL) pathway. frontiersin.org
From artemisinic aldehyde, the pathway can diverge. One key enzyme, artemisinic aldehyde Δ11(13) reductase (DBR2), reduces artemisinic aldehyde to dihydroartemisinic aldehyde, a precursor to dihydroartemisinic acid and ultimately artemisinin. oup.com Another enzyme, aldehyde dehydrogenase 1 (ALDH1), can oxidize dihydroartemisinic aldehyde to dihydroartemisinic acid. oup.com The characterization of these and other enzymes, such as the one responsible for converting arteannuin B to artemisinin, is crucial for understanding and potentially manipulating the production of these compounds. nih.gov Research has also focused on characterizing other enzymes in Artemisia annua, such as various monoterpene synthases, to gain a broader understanding of the plant's secondary metabolism. researchgate.net
A significant area of emerging research is the identification and characterization of the specific enzymes that lead to the formation of this compound. While the initial steps are likely shared with artemisinin, the enzymatic modifications that result in the unique structural features of this compound are still unknown. Unraveling these uncharted biosynthetic routes will be critical for developing biotechnological production methods.
Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound
| Enzyme | Abbreviation | Function | Reference |
| Amorpha-4,11-diene synthase | ADS | Cyclization of FPP to amorpha-4,11-diene | nih.govd-nb.info |
| Cytochrome P450 monooxygenase | CYP71AV1 | Oxidation of amorpha-4,11-diene to artemisinic acid | frontiersin.orgresearchgate.net |
| Cytochrome P450 reductase | CPR | Electron donor for CYP71AV1 | nih.gov |
| Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduction of artemisinic aldehyde | oup.com |
| Aldehyde dehydrogenase 1 | ALDH1 | Oxidation of dihydroartemisinic aldehyde | oup.com |
Development of Economically Viable and Scalable Synthetic Processes
The natural abundance of this compound is low, making extraction from Artemisia annua an economically challenging source for large-scale production. frontiersin.org Therefore, developing efficient and scalable synthetic and semi-synthetic processes is a major focus of current research.
A promising alternative is the use of engineered microorganisms, such as Saccharomyces cerevisiae (yeast), to produce artemisinic acid, a key precursor. wikipedia.orggoogle.com This metabolic engineering approach, which involves introducing genes from the artemisinin biosynthetic pathway into yeast, has the potential to provide a reliable and scalable source of precursor compounds. nih.gov These precursors can then be chemically converted to this compound. A continuous flow process for the synthesis of artemisinin from dihydroartemisinic acid has also been developed, which could potentially be adapted for this compound production. google.com
Discovery and Validation of Novel Intracellular Targets and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, research on artemisinin and its derivatives provides valuable insights. frontiersin.orgmdpi.com It is widely accepted that the endoperoxide bridge is essential for their biological activity. mdpi.com One of the leading hypotheses for the mechanism of action of artemisinins involves the activation by heme, leading to the generation of reactive oxygen species (ROS) and subsequent alkylation of cellular components. mdpi.complos.org
Recent studies have begun to unravel the complex interplay of artemisinins with various cellular signaling pathways. These include:
PI3K/Akt/mTOR Pathway: Artemisinin and its derivatives have been shown to inhibit the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. spandidos-publications.comresearchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38 MAPK, is another key pathway affected by artemisinins. spandidos-publications.commdpi.com For instance, artemisinin has been shown to provide neuroprotection through the ERK1/2/CREB/BCL-2 signaling pathway. ijbs.com
NF-κB Pathway: Artemisinins can also modulate the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and cell survival. spandidos-publications.commdpi.com
Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin pathway has been observed with artesunate (B1665782), a derivative of artemisinin. nih.gov
AKT/Nrf2 Signaling Pathway: Artemisinin has been found to activate the AKT/Nrf2 signaling pathway, which is involved in antioxidative stress responses. dovepress.com
A significant challenge and a key area for future research is the identification of the specific protein targets of this compound. frontiersin.org Chemical proteomics approaches, which have been used to identify over 300 potential targets for artesunate, could be instrumental in this endeavor. nih.gov Identifying these targets will be crucial for understanding the full therapeutic potential and mechanism of action of this compound. frontiersin.orgdovepress.com
Table 2: Signaling Pathways Modulated by Artemisinin and its Derivatives
| Signaling Pathway | Key Proteins/Components | Effect of Artemisinins | Reference |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition | spandidos-publications.comresearchgate.net |
| MAPK | ERK1/2, JNK, p38 | Modulation | spandidos-publications.commdpi.com |
| NF-κB | NF-κB, IκBα | Inhibition | spandidos-publications.commdpi.com |
| Wnt/β-catenin | Wnt, β-catenin | Inhibition | nih.gov |
| AKT/Nrf2 | Akt, Nrf2 | Activation | dovepress.com |
| ERK1/2/CREB/BCL-2 | ERK1/2, CREB, BCL-2 | Activation | ijbs.com |
Advanced Computational Tools for Predictive Compound Design and Mechanistic Insights
Advanced computational tools are becoming increasingly vital in drug discovery and development, and the study of this compound is no exception. These tools offer powerful methods for predictive compound design and for gaining deeper mechanistic insights.
Computational chemistry modeling, such as Density Functional Theory (DFT), is being used to understand the structure-activity relationships of artemisinin-based compounds. researchoutreach.org These models can predict properties like lipophilicity and terminal half-life, which are crucial for drug efficacy. researchoutreach.org This allows for the in-silico pre-screening of potential new derivatives, making the development process more efficient and cost-effective. researchoutreach.org
Molecular docking studies are also being employed to predict the binding affinity of artemisinin and its derivatives to potential target proteins, such as AKT1. dovepress.com Furthermore, computational approaches are being used to design molecularly imprinted polymers (MIPs) with high specificity for artemisinin, which can be used for its selective extraction and purification. mmv.orgcgiar.orgbiolscigroup.usservice.gov.uk This technology could be adapted for the purification of this compound.
The integration of these computational methods with experimental data will be essential for accelerating the development of this compound as a therapeutic agent. By predicting the biological activity of novel derivatives and elucidating their mechanisms of action at a molecular level, researchers can more effectively design and optimize new drug candidates. malariaworld.org
Q & A
Q. What standardized analytical methods are recommended for quantifying Artemisitene and its impurities in experimental samples?
To ensure accurate quantification of this compound and related impurities, reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely validated. For example, a method using a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile and water (gradient elution) achieves baseline separation of this compound and impurities like artemisinin derivatives. Method validation includes linearity (0.01–0.12 mg·mL⁻¹ for this compound), precision (RSD <2% for injection repeatability), and spike recovery (101.4% for this compound) . Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended for trace-level impurity analysis due to higher sensitivity.
Q. How can researchers ensure reproducibility in synthesizing this compound and characterizing its purity?
Follow strict protocols for synthesis, including chromatographic purification (e.g., silica gel column chromatography) and spectroscopic characterization (NMR, IR, and HRMS). For purity assessment, combine HPLC with differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates. Document solvent ratios, temperature gradients, and catalyst concentrations in detail, adhering to guidelines for reporting experimental procedures in organic chemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified under OSHA HCS with hazard code H302 (harmful if swallowed). Use personal protective equipment (PPE) including nitrile gloves and lab coats. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, and dispose of waste via certified chemical disposal services. Emergency protocols require consultation with a physician and providing the safety data sheet (SDS) during medical evaluation .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-plasmodial activity be resolved, particularly regarding solubility and bioactivity?
Evidence shows that this compound’s lower anti-plasmodial activity (IC₅₀ ≈88 nM in P. falciparum strains) compared to artemisinin is not fully explained by aqueous solubility (similar to artemisinin) . To resolve contradictions:
- Use standardized in vitro assays (e.g., synchronized parasite cultures with triplicate measurements) under controlled O₂ levels, as artemisinin derivatives’ activity is redox-dependent.
- Compare pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) in murine models to assess bioavailability discrepancies.
- Apply molecular docking studies to evaluate this compound’s binding affinity to heme targets versus artemisinin .
Q. What experimental designs are optimal for studying this compound’s mechanism in NLRP3 inflammasome inhibition for ulcerative colitis (UC) treatment?
- In vitro: Use LPS/ATP-primed THP-1 macrophages to measure NLRP3, caspase-1, and IL-1β levels via Western blot and ELISA after this compound treatment. Include ROS scavengers (e.g., NAC) to confirm ROS-mediated pathway inhibition .
- In vivo: Employ dextran sulfate sodium (DSS)-induced colitis models in C57BL/6 mice. Administer this compound orally (5–20 mg/kg/day) and assess colon histopathology, myeloperoxidase (MPO) activity, and cytokine profiles. Use Nrf2 knockout mice to validate Nrf2-dependent effects .
Q. How should researchers address batch-to-batch variability in this compound samples for cell-based assays?
- Request peptide-grade quality control (QC) for custom-synthesized this compound, including HPLC purity (>95%), mass spectrometry (MS) verification, and residual solvent analysis (e.g., TFA content <1%).
- Pre-test each batch in a pilot assay (e.g., NF-κB inhibition in RAW264.7 cells) to confirm consistent IC₅₀ values.
- For sensitive assays (e.g., pyroptosis studies), normalize results to internal controls like artemisinin or dexamethasone .
Q. What strategies reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in disease models?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement (e.g., Nrf2 activation in liver tissues).
- Evaluate metabolite profiles using LC-MS to identify active or inhibitory derivatives.
- Use transgenic reporter mice (e.g., Nrf2-luciferase) to track real-time pathway activation post-administration .
Methodological Guidance
Q. How to design a mixed-methods study evaluating this compound’s dual role as an antioxidant and anti-inflammatory agent?
- Quantitative arm: Measure ROS levels (DCFH-DA assay) and cytokine secretion (multiplex ELISA) in primary macrophages.
- Qualitative arm: Conduct semi-structured interviews with pharmacologists to identify understudied mechanistic pathways (e.g., autophagy cross-talk).
- Integrate data using triangulation to prioritize follow-up experiments (e.g., RNA-seq on this compound-treated cells) .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
- Apply nonlinear regression (e.g., log-logistic model) to calculate LD₅₀ and benchmark doses (BMD) from mortality data.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. 10/20/50 mg/kg doses).
- For longitudinal data (e.g., body weight changes in chronic toxicity models), employ mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
